N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-16-14(20-18-11)15(6-3-2-4-7-15)17-13(19)9-12-5-8-21-10-12/h5,8,10H,2-4,6-7,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGCVRCCSJISHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity based on available literature and experimental studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C13H18N4OS
- Molecular Weight : 282.35 g/mol
- CAS Number : 1396800-37-5
This molecular structure includes a 1,2,4-oxadiazole ring and a thiophene moiety, which are known for their biological activities.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may exert its anticancer effects through multiple pathways, including the inhibition of specific enzymes involved in cancer cell proliferation.
- In Vitro Studies : In cell line studies, oxadiazole derivatives have shown promising results against various cancer types. For example:
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |
| Compound B | MCF7 (Breast) | 0.67 |
| Compound C | PC-3 (Prostate) | 0.80 |
Antimicrobial Activity
The compound's oxadiazole core is also associated with antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively.
- Antibacterial Effects : Research has demonstrated that oxadiazole derivatives possess antibacterial activity against various strains of bacteria.
- Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported between .
Table 2: Summary of Antimicrobial Activity
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound D | Mycobacterium tuberculosis | 4–8 |
| Compound E | Staphylococcus aureus | 8–16 |
Case Studies and Experimental Findings
Several studies have highlighted the efficacy of compounds similar to this compound:
- Zhang et al. (2023) : Investigated a series of oxadiazole derivatives and reported significant cytotoxicity against multiple cancer cell lines using MTT assays.
- Dhumal et al. (2016) : Focused on the antitubercular activity of oxadiazole derivatives and found notable inhibition against Mycobacterium bovis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, highlighting key differences in substituents, core frameworks, synthesis, and applications:
Key Observations:
Structural Flexibility : The target compound’s cyclohexyl-1,2,4-oxadiazole core is distinct from cephalosporin or triazolothiadiazole frameworks , which are associated with antibiotic and kinase-inhibitory activities, respectively.
Substituent Impact: Thiophen-3-yl vs. Thiophen-2-yl: The position of the thiophene substituent (3-yl vs. 2-yl) influences electronic properties and target binding . Halogenated vs. Nitro Groups: Bromophenyl or chlorophenoxy substituents (e.g., ) enhance lipophilicity, whereas nitro groups (e.g., ) may improve reactivity or binding.
Synthesis Efficiency : Cephalosporin derivatives (e.g., ) achieve higher yields (54%) compared to low-yield analogs (2% in ), underscoring the challenges in optimizing cyclohexyl-oxadiazole syntheses.
Therapeutic Potential: While the target compound lacks explicit activity data, its structural analogs (e.g., triazolothiadiazoles ) show nanomolar inhibition of kinases, suggesting avenues for functional testing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-3-yl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a cyclohexylamine derivative bearing a 3-methyl-1,2,4-oxadiazole moiety with 2-(thiophen-3-yl)acetic acid chloride in the presence of triethylamine as a base. Solvents like dioxane or THF are used under reflux (4–6 hours), followed by purification via recrystallization (e.g., ethanol-DMF mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the cyclohexyl and thiophene substituents. Infrared (IR) spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry and crystal packing, as demonstrated in analogous oxadiazole derivatives .
Q. How should researchers assess the compound’s stability under laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC or TLC. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the oxadiazole ring or thiophene oxidation .
Advanced Research Questions
Q. How can reaction yields be optimized during the cyclization step of the 1,2,4-oxadiazole core?
- Methodological Answer : Optimize cyclization by varying catalysts (e.g., ZnCl₂ or PTSA) and solvents (DMF vs. toluene). Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 4 hours) and improves yields (≥85%). For example, Safonov (2020) achieved high yields in triazole-oxadiazole hybrids using microwave irradiation .
Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., enzymatic vs. cell-based) and validate purity via HPLC (>95%). Cross-reference SAR studies to identify critical substituents; for instance, thiophene positioning affects receptor binding in kinase inhibitors .
Q. How can computational methods elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Molecular docking predicts binding affinities to biological targets, while kinetic studies (e.g., variable-temperature NMR) quantify activation energy for amide bond formation .
Q. What are the challenges in resolving tautomeric forms of the 1,2,4-oxadiazole moiety, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
